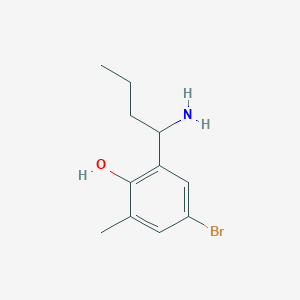

2-(1-Aminobutyl)-4-bromo-6-methylphenol

Description

Significance of Substituted Phenols in Organic Chemistry Research

Substituted phenols are aromatic organic compounds where one or more hydrogen atoms on the benzene (B151609) ring of a phenol (B47542) molecule have been replaced by other functional groups. wisdomlib.org The hydroxyl (-OH) group of phenol is a potent activating group, meaning it donates electron density into the aromatic ring. wikipedia.org This enhanced nucleophilicity makes the ring highly reactive toward electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation, allowing for the attachment of a wide variety of substituents. wikipedia.orgteachy.ai

The nature and position of these substituents profoundly influence the phenol's physical and chemical properties, including its acidity, reactivity, and potential applications. teachy.ainumberanalytics.com For instance, electron-withdrawing groups (like -NO2) can significantly increase the acidity of the phenolic proton, while electron-donating groups (like -CH3) tend to decrease it. numberanalytics.com This tunability allows chemists to design and synthesize molecules with specific characteristics for targeted applications. teachy.ai Consequently, substituted phenols are invaluable as starting materials and intermediates in the production of complex molecules, including plastics, detergents, herbicides, and numerous pharmaceutical drugs. wisdomlib.orgwikipedia.org

Overview of the Aminophenol Class and their Synthetic Relevance

Aminophenols are a specific class of substituted phenols that contain both a hydroxyl (-OH) and an amino (-NH2) functional group attached to the benzene ring. They exist as three primary isomers: 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol (B1666318). These compounds are amphoteric, capable of acting as weak acids or weak bases, though the basic character of the amino group typically prevails. researchgate.net

The synthetic relevance of aminophenols is extensive. They are crucial intermediates in the manufacturing of a wide range of commercial products, including pharmaceuticals, dyes, and photographic chemicals. researchgate.nettaylorandfrancis.com For example, 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic. wikipedia.orgnih.gov The amino and hydroxyl groups can undergo various reactions, such as alkylation, acylation, and cyclization, making them versatile building blocks for constructing more complex heterocyclic compounds like benzoxazoles. researchgate.netresearchgate.netresearchgate.net The reduction of nitrophenols is a common method for producing aminophenols, which are then utilized to create high-value chemicals. taylorandfrancis.com

Structural Context of Brominated and Alkyl-Substituted Aminophenols

The introduction of halogen atoms (such as bromine) and alkyl groups onto the aminophenol scaffold further diversifies its chemical properties and synthetic potential. Bromination of a phenol ring is a common electrophilic aromatic substitution reaction. wikipedia.org The position of the bromine atom is directed by the existing hydroxyl and amino groups.

In the case of "2-(1-Aminobutyl)-4-bromo-6-methylphenol," the structure features:

An amino group (as part of an aminobutyl chain) at position 2.

A bromo group at position 4.

A methyl group at position 6.

This specific arrangement of substituents has several implications. The methyl group is an electron-donating group, while the bromine atom is an electron-withdrawing group via induction but electron-donating via resonance. The bulky aminobutyl group at the ortho position relative to the hydroxyl group can introduce steric effects, potentially influencing the molecule's conformation and reactivity. Such halogenated and alkylated phenols are often explored for their unique biological activities and as intermediates in the synthesis of targeted molecules. researchgate.netnih.govnih.gov The synthesis of such compounds often involves the controlled bromination of an appropriate phenol precursor. quickcompany.ingoogle.comgoogle.com

Research Landscape and Gaps in the Study of this compound

This lack of specific research presents an opportunity for future investigation. Key areas for exploration include:

Efficient Synthetic Routes: Developing and optimizing a reliable method for its synthesis.

Spectroscopic and Structural Analysis: Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).

Reactivity Studies: Investigating its behavior in various organic reactions to understand the influence of its unique substitution pattern.

Application Screening: Exploring its potential in areas where related compounds have shown promise, such as medicinal chemistry or materials science.

The current state represents a clear gap in the broader landscape of substituted phenol chemistry, marking this compound as a compound of unknown potential awaiting detailed scientific inquiry.

Data Tables

Table 1: Properties of Isomeric Aminophenols

| Property | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol |

|---|---|---|---|

| Molecular Formula | C₆H₇NO | C₆H₇NO | C₆H₇NO |

| Molar Mass | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |

| Appearance | White to light-brown crystalline powder | White crystalline powder | White or reddish-yellow crystals |

| Melting Point | 174 °C | 122 °C | 186 to 189 °C |

| Key Application | Synthesis of dyes, pharmaceuticals | Hair dye intermediate | Precursor to paracetamol wikipedia.org |

Table 2: Identifiers for a Related Compound: 2-Amino-6-bromo-4-methylphenol (B2500878)

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO nih.gov |

| Molecular Weight | 202.05 g/mol nih.gov |

| CAS Number | 343269-51-2 nih.gov |

| IUPAC Name | 2-amino-6-bromo-4-methylphenol nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

2-(1-aminobutyl)-4-bromo-6-methylphenol |

InChI |

InChI=1S/C11H16BrNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3 |

InChI Key |

IPYVFCVBKOKANO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)Br)C)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Aminobutyl 4 Bromo 6 Methylphenol

Strategies for Phenolic Core Construction

The construction of the specifically substituted phenolic core, a 2-alkyl-6-methylphenol, is a foundational step in the synthesis. The regiochemistry of the substituents is critical, and several strategies can be employed to achieve the desired arrangement.

One common approach involves the ortho-alkylation of a pre-existing phenol (B47542) or cresol (B1669610) . For instance, o-cresol (B1677501) can be alkylated at the vacant ortho-position to introduce the aminobutyl precursor. Friedel-Crafts alkylation is a classic method, though it can suffer from issues with regioselectivity and polyalkylation. sigmaaldrich.com More advanced methods utilize catalysts to direct the alkylation specifically to the ortho position. For example, aluminum thiophenoxide has been used as an ortho-directing catalyst in the alkylation of o-cresol with olefins like propylene. psu.edu The reaction of phenols with olefins or alcohols in the presence of gamma-alumina catalysts is also a known method for introducing hydrocarbon groups onto the aromatic ring. researchgate.net

Another strategy involves building the ring itself through cycloaddition reactions . A [4+2] type cyclo-condensation between aryl ketoesters and ynones can produce polysubstituted phenols. google.com More recently, a [5+1] cyclization strategy has been reported, where a 1,5-dibromo-1,4-pentadiene precursor undergoes lithium-halogen exchange and reacts with carbonate esters to form the phenolic ring. rsc.orgnih.gov These methods offer a high degree of control over the final substitution pattern, allowing for the synthesis of complex phenols. byjus.com

Ortho-hydroxymethylation of phenols using formaldehyde (B43269) over solid acid catalysts can also serve as an entry point to a 2-alkyl-6-methylphenol core, where the hydroxymethyl group can be further elaborated. nih.gov

Table 1: Comparison of Phenolic Core Construction Strategies

| Method | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Ortho-Alkylation of Cresols | Direct alkylation of o-cresol at the C6 position using an alkylating agent and a catalyst. | Utilizes readily available starting materials. | Can result in mixtures of ortho- and para-isomers; risk of polyalkylation. | sigmaaldrich.compsu.edu |

| Cycloaddition/[5+1] Cyclization | Construction of the aromatic ring from acyclic precursors. | High regiochemical control, allowing for complex substitution patterns. | Requires synthesis of specialized precursors. | google.comrsc.orgbyjus.com |

| Ortho-Hydroxymethylation | Introduction of a hydroxymethyl group ortho to the hydroxyl, which can be further modified. | Provides a functional handle for further synthesis. | Requires multiple steps to build the final side chain. | nih.gov |

Approaches for Regioselective Bromination

To synthesize 2-(1-Aminobutyl)-4-bromo-6-methylphenol, a bromine atom must be introduced at the C4 position, which is para to the hydroxyl group. The hydroxyl and alkyl groups on the ring are activating and ortho-, para-directing. Given the presence of substituents at both ortho positions (C2 and C6), electrophilic bromination is strongly directed to the para position.

The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and avoiding side reactions. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

N-Bromosuccinimide (NBS) is often preferred for its milder nature and higher selectivity. The reaction of para-substituted phenols with NBS can lead to selective mono-ortho-bromination. researchgate.netnih.govorgsyn.org However, in a 2,6-disubstituted phenol, the para position is the most electronically enriched and sterically accessible site for electrophilic attack. The use of NBS in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) has been shown to provide excellent selectivity for the desired brominated products. researchgate.netorgsyn.org

Molecular bromine can also be used, often in a non-polar solvent to control reactivity. For instance, the bromination of 2,6-di-tert-butylphenol (B90309) with bromine in dichloromethane (B109758) proceeds smoothly to give the 4-bromo derivative in high yield. google.com A continuous bromination process for p-cresol (B1678582) has been developed to improve selectivity and reduce side reactions by controlling the contact of the product with excess bromine. uwaterloo.ca

Table 2: Reagents for Regioselective Bromination of Phenols

| Reagent | Typical Conditions | Selectivity | Advantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Methanol (B129727) or Ethyl Acetate (B1210297), often with p-TsOH (10 mol%) | High para-selectivity for 2,6-disubstituted phenols. | Milder than Br₂, easy to handle, high yields. | researchgate.netorgsyn.org |

| Bromine (Br₂) | Dichloromethane, 0°C to room temperature. | Good para-selectivity, but can lead to over-bromination. | Readily available and cost-effective. | google.com |

| TMSBr / Sulfoxide | Acetonitrile, room temperature. | High para-selectivity (up to 99:1 p:o). | Mild conditions, by-product can be recycled. | researchgate.net |

Methods for Methyl Group Installation on the Phenol Ring

The installation of the methyl group at the C6 position is a key step that can be performed at various stages of the synthesis. A common and industrially significant method is the vapor-phase methylation of phenol or a substituted phenol with methanol . chemicalbook.com This reaction is typically catalyzed by metal oxides, which favor ortho-alkylation.

A variety of catalysts have been developed to maximize the yield and selectivity for ortho-methylated products like o-cresol and 2,6-xylenol.

Magnesium Oxide (MgO) : When used as a catalyst at high temperatures (475-600°C), MgO shows high selectivity for methylating the ortho position. quora.com

Mixed Metal Oxides : Catalysts containing iron, vanadium, chromium, and other metal oxides have been shown to be highly active and selective for the ortho-methylation of phenol. uwaterloo.cawikipedia.orgmdpi.commasterorganicchemistry.com For example, a catalyst system of iron oxide, vanadium oxide, titanium oxide, and barium oxide can give 2,6-xylenol with high selectivity. uwaterloo.ca

Zeolites : Acidic catalysts like H-ZSM-5 can also be used for phenol methylation, although they may produce a mixture of cresol isomers. google.com

The reaction generally proceeds by reacting the phenol and methanol in the vapor phase over a fixed-bed reactor containing the catalyst. quora.comwikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, feed ratio) is critical to control the product distribution and minimize the formation of para-isomers and over-methylated products like xylenols. google.com

Table 3: Catalysts for Ortho-Methylation of Phenols with Methanol

| Catalyst System | Typical Temperature | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Magnesium Oxide (MgO) | 475-600°C | High ortho-selectivity. | Simple, single-component catalyst. | quora.com |

| Iron-Vanadium Oxides (Fe/V) | ~360°C | High selectivity for 2,6-xylenol. | Can be modified with other metal oxides to tune performance. | uwaterloo.cawikipedia.org |

| Copper-Manganese Spinels | ~400°C | High ortho-selectivity (100%), with good 2,6-xylenol selectivity (74%). | Activity depends on catalyst composition and acid-base properties. | mdpi.com |

| Zeolites (e.g., H-ZSM-5) | 300-400°C | Produces a mixture of o-, p-, and m-cresols. | Product distribution depends on zeolite structure and acidity. | google.com |

Formation of the 1-Aminobutyl Side Chain

The introduction of the 1-aminobutyl group at the C2 position is a crucial transformation. This can be achieved through several distinct synthetic routes, each with its own advantages.

This approach involves the direct alkylation of an existing amino group. A plausible precursor would be 2-amino-4-bromo-6-methylphenol. However, direct alkylation of the amino group can be challenging as it often leads to a mixture of mono- and di-alkylated products, and O-alkylation of the phenolic hydroxyl group can also occur.

To achieve selective N-alkylation, a protection-alkylation-deprotection strategy is often employed. The amino group of an aminophenol can be protected, for example, by condensation with an aldehyde like benzaldehyde (B42025) to form an imine. The phenolic hydroxyl group is then alkylated. Subsequent hydrolysis of the imine reveals the desired N-alkylated aminophenol. A one-pot reaction involving condensation of an aminophenol with an aldehyde followed by reduction with sodium borohydride (B1222165) provides a direct route to N-alkylated products.

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. This pathway would involve the reaction of a ketone precursor, such as 2-acetyl-4-bromo-6-methylphenol or 2-butyryl-4-bromo-6-methylphenol, with an amine source.

The general process involves two steps:

Imine Formation : The ketone reacts with an amine (e.g., ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine.

Reduction : The imine is then reduced to the corresponding amine.

These steps are often performed in a single pot ("direct" reductive amination). A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but will readily reduce the intermediate imine. Catalytic hydrogenation over metals like palladium, platinum, or nickel can also be employed for the reduction step. nih.gov For the synthesis of the target molecule, reacting 2-(butan-2-one)-4-bromo-6-methylphenol with ammonia followed by reduction would yield the desired 1-aminobutyl side chain.

An alternative route to the primary amine involves the synthesis and subsequent reduction of a nitrile intermediate. This pathway would start with the introduction of a 1-cyanopropyl group onto the phenolic ring at the C2 position. This could potentially be achieved through the alkylation of the phenol with a suitable reagent like 2-bromobutyronitrile in the presence of a base.

Once the nitrile precursor, 2-(1-cyanopropyl)-4-bromo-6-methylphenol, is formed, the nitrile group can be reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH₄) : LAH is a potent reducing agent that readily converts both aliphatic and aromatic nitriles into primary amines. nih.gov The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF. nih.gov

Catalytic Hydrogenation : Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, Raney cobalt, palladium on carbon (Pd/C), or rhodium. google.com This method is often considered "greener" but may require high pressures and temperatures. The choice of catalyst and conditions is important to prevent the formation of secondary and tertiary amine byproducts. google.com

Table 4: Methods for Nitrile Reduction to Primary Amines

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | 1. LiAlH₄ in dry ether or THF 2. Aqueous/acidic workup | Highly effective for a wide range of nitriles, including hindered ones. | Highly reactive, pyrophoric, requires anhydrous conditions and careful handling. | nih.gov |

| Catalytic Hydrogenation | H₂ gas, Raney Ni or Co, Pd/C, Rh catalyst; often with NH₃ in solvent (e.g., ethanol). | Avoids stoichiometric metal waste, can be highly selective. | May require high pressure/temperature; catalyst can be expensive. | google.com |

| Sodium Borohydride / Lewis Acid | NaBH₄ with a Lewis acid (e.g., InCl₃, CoCl₂). | Milder and safer than LAH. | NaBH₄ alone is ineffective; requires an activating agent. | nih.gov |

Cascade and One-Pot Synthetic Sequences

Cascade reactions and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste, and operational simplicity. nih.govquora.comnih.gov These processes combine multiple reaction steps in a single flask, avoiding the need for isolation and purification of intermediates, which saves time, reagents, and solvents. nih.govquora.comnih.gov For a molecule with the complexity of this compound, such strategies can offer significant advantages over traditional linear syntheses.

Two plausible one-pot synthetic methodologies are proposed for the preparation of this target compound.

Route A: Three-Step One-Pot Acylation-Amination-Bromination Sequence

This proposed synthesis commences with the readily available starting material, 4-methylphenol (p-cresol). The sequence would involve three sequential in-situ steps:

Ortho-Acylation: The first step is a regioselective Friedel-Crafts acylation of 4-methylphenol with butyryl chloride. The hydroxyl group of the phenol directs the acylation primarily to the ortho position. The use of a suitable Lewis acid catalyst, such as AlCl₃ or SnCl₄, is crucial for this transformation. Studies on the acylation of p-cresol have demonstrated high selectivity for the ortho position. researchgate.net This step yields the intermediate 2-butyryl-4-methylphenol.

Reductive Amination: Without isolating the acylphenol intermediate, a direct reductive amination would be performed. This involves the in-situ formation of an imine by reacting the ketone with an ammonia source (such as ammonium (B1175870) acetate or ammonia itself), followed by reduction to the corresponding primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com While the reductive amination of sterically hindered ketones can be challenging, various methods have been developed to achieve good to moderate yields. researchgate.netnih.gov

Electrophilic Bromination: The final step in the one-pot sequence is the regioselective bromination of the resulting 2-(1-aminobutyl)-6-methylphenol. The activating hydroxyl and aminoalkyl groups direct the incoming electrophile. Due to steric hindrance from the aminobutyl group at the 2-position and the methyl group at the 6-position, the bromine is expected to add selectively at the vacant 4-position. A mild brominating agent, such as N-bromosuccinimide (NBS), would be suitable to control selectivity and avoid over-bromination.

Route B: One-Pot Bromination and Ortho-Alkylation Sequence

An alternative cascade approach could begin with the selective bromination of the starting material, followed by the introduction of the aminobutyl side chain.

Ortho-Bromination: The synthesis would start with the regioselective bromination of 4-methylphenol. By carefully controlling the reaction conditions and using a suitable brominating agent, it is possible to achieve high selectivity for the formation of 2-bromo-6-methylphenol (B84823).

Ortho-Alkylation via Henry Reaction and Reduction: Introducing the 1-aminobutyl group at the ortho-position of the hindered 2-bromo-6-methylphenol via direct Friedel-Crafts alkylation is challenging. A more viable approach involves a two-step sequence that can be performed in one pot. First, a Henry reaction (nitroaldol reaction) between 2-bromo-6-methylphenol and 1-nitrobutane (B1203751) would be carried out in the presence of a base to form a nitroalkene intermediate. This is followed by the reduction of both the nitro group and the double bond. This transformation, which combines elements of a Nef-like reaction and reductive amination, can be achieved using a potent reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. rsc.orgnih.govorganic-chemistry.org This cascade of reactions would install the desired 1-aminobutyl side chain at the ortho position to yield the final product.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Route A (Acylation-Amination-Bromination):

Selectivity: This route offers potentially high regioselectivity at each stage. The Friedel-Crafts acylation of p-cresol is known to be highly ortho-selective. researchgate.net The final bromination step is also expected to be highly selective for the 4-position due to the directing effects of the existing substituents and steric hindrance. The main challenge to selectivity would be potential side reactions during the reductive amination.

Route B (Bromination-Alkylation):

Selectivity: The initial bromination step can be controlled to favor the ortho-isomer. The key selectivity challenge in this route lies in the ortho-alkylation step. The Henry reaction provides a reliable way to form the carbon-carbon bond at the desired position, ortho to the hydroxyl group.

The following table provides a comparative summary of the two proposed synthetic routes:

| Feature | Route A: Acylation-Amination-Bromination | Route B: Bromination-Alkylation | Traditional Multi-Step Synthesis |

| Starting Material | 4-Methylphenol | 4-Methylphenol | 4-Methylphenol |

| Number of Operations | One-pot (3 steps) | One-pot (2-step cascade) | 3 steps with isolation |

| Key Intermediates | 2-Butyryl-4-methylphenol | 2-Bromo-6-methylphenol | Isolated intermediates at each step |

| Estimated Overall Yield | 40-65% | 35-60% | 30-50% (product loss at each isolation) |

| Selectivity Control | High | Moderate to High | High (with purification) |

| Potential Challenges | Reductive amination of hindered ketone | Control of Henry reaction and subsequent reduction | Multiple purifications, lower overall yield |

| Process Efficiency | High (fewer workups) | High (fewer workups) | Low (time and resource-intensive) |

Enantioselective Synthesis and Chiral Resolution of 2 1 Aminobutyl 4 Bromo 6 Methylphenol

Asymmetric Synthetic Approaches to Analogous Chiral Aminophenols

The direct asymmetric synthesis of chiral aminophenols, particularly those with a stereocenter in an alkyl side chain, presents a significant challenge. Researchers have developed several strategies to introduce the chiral amine functionality with high enantioselectivity. One prominent approach involves the asymmetric reduction of a corresponding imine or the asymmetric addition of a nucleophile to an imine.

For instance, the enantioselective addition of organometallic reagents to imines derived from salicylaldehydes is a powerful method. Chiral ligands and catalysts play a crucial role in controlling the stereochemical outcome of these reactions. Enantiopure 2-(aminoalkyl)phenol derivatives are an important class of compounds often utilized as ligands in homogeneous catalysis. A variety of practical methods for their synthesis have been reviewed, highlighting their significance. nih.govresearchgate.net

Organocatalysis has also emerged as a potent tool for the asymmetric synthesis of chiral amines. beilstein-journals.org Chiral phosphoric acids, for example, can catalyze the enantioselective reduction of ketimines or the addition of various nucleophiles to imines, leading to the formation of chiral amines with high enantiomeric excess (ee). The development of novel chiral amine catalysts continues to expand the scope and efficiency of these transformations. nih.govrsc.org

Diastereoselective Methods in the Synthesis of Chiral Aminophenol Precursors

Diastereoselective synthesis offers an alternative and often highly effective route to chiral aminophenols. This strategy typically involves the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. The chiral auxiliary is temporarily attached to the substrate, directs the stereochemical course of the reaction, and is subsequently removed to afford the desired enantiomerically enriched product.

A common approach is the stereoselective alkylation of a chiral imine or enamine derived from a prochiral ketone and a chiral amine. For example, chiral 2-imidoylphenols can undergo stereoselective alkylation with organolithium reagents to produce enantiopure 2-aminoalkylphenols. acs.org The steric hindrance and electronic properties of the chiral auxiliary are critical in achieving high diastereoselectivity.

Another diastereoselective method involves the reduction of a chiral precursor containing a stereogenic center that influences the formation of a new stereocenter. For instance, the reduction of a chiral β-keto-sulfoxide can lead to the formation of a chiral β-hydroxy-sulfoxide with high diastereoselectivity, which can then be converted to the corresponding chiral aminophenol.

Enantiomeric Resolution Techniques for Aminophenol Compounds

When a racemic mixture of an aminophenol is synthesized, chiral resolution techniques can be employed to separate the enantiomers. Classical chemical resolution is a widely used method that involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (1R)-(-)-10-Camphorsulfonic Acid | Sulfonic Acid |

| Brucine | Alkaloid |

| (+)-Cinchotoxine | Alkaloid |

Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. nih.govresearchgate.net Enzymes are particularly effective catalysts for kinetic resolutions due to their high enantioselectivity. google.com For example, a lipase can selectively acylate one enantiomer of a racemic aminophenol, allowing for the separation of the acylated product from the unreacted enantiomer. google.com

Chiral chromatography is a modern and efficient method for the separation of enantiomers on both analytical and preparative scales. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation.

Chiral Auxiliary and Organocatalytic Strategies

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Organocatalysis, the use of small chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. beilstein-journals.org For the synthesis of chiral aminophenols, organocatalysts can be employed in various key transformations. For instance, chiral aminophenols themselves can act as organocatalysts. researchgate.net

Table 2: Selected Organocatalytic Approaches to Chiral Amines

| Catalyst Type | Reaction Type | Substrate | Typical ee (%) |

| Chiral Phosphoric Acid | Reductive Amination | Imine | 85-99 |

| Cinchona Alkaloid Derivative | Michael Addition | α,β-Unsaturated Ketone | 90-99 |

| Proline Derivative | Mannich Reaction | Aldehyde, Amine, Ketone | >95 |

| Chiral Aminophenol | Allylation | Aldoxime | up to 95 |

The enantioselective Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, can be effectively catalyzed by various organocatalysts, including chiral guanidines and Cinchona alkaloids, to produce chiral nitro-alcohols that are precursors to amino-alcohols. mdpi.com

Biocatalytic Approaches to Chiral Aminophenols

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of enantiomerically pure chiral amines and their precursors. semanticscholar.orgwiley.com Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

Transaminases (TAs), also known as aminotransferases, are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor, generating a chiral amine with high enantiomeric excess. The use of ω-transaminases has been demonstrated in the large-scale production of chiral amines for pharmaceutical applications. wiley.com

Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketones to chiral alcohols, which can then be converted to the corresponding amines. nih.gov By selecting either an (R)-selective or (S)-selective ADH, both enantiomers of the target alcohol can be accessed. Biocatalytic cascades, where multiple enzymatic reactions are performed in one pot, offer an efficient and atom-economical route to chiral molecules. nih.govnih.gov For example, a combination of an oxidase and a transaminase can be used to convert a racemic amine into a single enantiomer of the desired product through a deracemization process. The application of biocatalysis is a rapidly growing field, with continuous efforts in enzyme discovery and engineering to expand the scope of accessible chiral molecules. mdpi.com

Chemical Reactivity and Transformation Studies of 2 1 Aminobutyl 4 Bromo 6 Methylphenol

Reactions Involving the Primary Amino Group

The primary amino group (-NH₂) attached to the butyl substituent is a key site for a range of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and the formation of imines.

The primary amino group of 2-(1-aminobutyl)-4-bromo-6-methylphenol is expected to readily undergo acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield N-sulfonyl derivatives (sulfonamides). These reactions are typically efficient and are fundamental transformations in organic synthesis.

Table 1: Predicted Acylation and Sulfonylation Reactions

| Reaction Type | Reagent Example | Predicted Product Structure |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(2-hydroxy-5-bromo-3-methylphenyl)butyl)acetamide |

The nitrogen atom of the primary amino group can act as a nucleophile in reactions with alkyl halides or other alkylating agents to form secondary or tertiary amines. N-arylation, the formation of a bond between the nitrogen and an aromatic ring, can be achieved through methods like the Buchwald-Hartwig amination, reacting the aminophenol with an aryl halide in the presence of a palladium catalyst.

The primary amino group can condense with aldehydes or ketones to form Schiff bases or imines. wjpsonline.com This reversible reaction typically occurs under mild acidic or basic conditions and involves the elimination of a water molecule. wjpsonline.com The resulting imine contains a carbon-nitrogen double bond.

Table 2: Predicted Schiff Base Formation

| Reactant | Predicted Product |

|---|---|

| Benzaldehyde (B42025) | (E)-4-bromo-2-(1-(benzylideneamino)butyl)-6-methylphenol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another reactive center in the molecule, susceptible to alkylation, acylation, and oxidation.

The phenolic hydroxyl group can be alkylated to form ethers using alkyl halides in the presence of a base (Williamson ether synthesis). O-acylation to form esters can be achieved by reacting the phenol (B47542) with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. Selective reaction at the hydroxyl group over the amino group can often be achieved by careful selection of reaction conditions.

Phenols are susceptible to oxidation, and the specific products depend on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of quinones. More vigorous oxidation can result in the cleavage of the aromatic ring. The presence of the electron-donating amino and methyl groups and the electron-withdrawing bromo group will influence the oxidation potential of the phenolic ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(1-(2-hydroxy-5-bromo-3-methylphenyl)butyl)acetamide |

| N-(1-(2-hydroxy-5-bromo-3-methylphenyl)butyl)benzenesulfonamide |

| (E)-4-bromo-2-(1-(benzylideneamino)butyl)-6-methylphenol |

| 4-bromo-6-methyl-2-(1-(propan-2-ylideneamino)butyl)phenol |

| Benzaldehyde |

| Acetone |

| Acetyl chloride |

Transformations at the Bromo Substituent

The presence of a bromine atom on the aromatic ring opens up a wide array of synthetic possibilities, particularly through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromo substituent. The electron-donating nature of the hydroxyl and amino groups can influence the reactivity of the C-Br bond in these reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method is highly versatile for the formation of biaryl compounds or for introducing alkyl, alkenyl, or alkynyl groups at the 4-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction would enable the arylation of an alkene using this compound as the aryl halide source. wikipedia.org This reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org The outcome is the formation of a new carbon-carbon bond between the aromatic ring and the alkene, leading to substituted styrenyl or other vinylic derivatives.

Sonogashira Coupling: This reaction facilitates the coupling of the bromo-substituted phenol with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. wikipedia.org

Table 1: Hypothetical Cross-Coupling Reactions of this compound This data is illustrative and based on general reactivity patterns.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-(1-Aminobutyl)-6-methyl-[1,1'-biphenyl]-4-ol |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 2-(1-Aminobutyl)-6-methyl-4-styrylphenol |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-(1-Aminobutyl)-6-methyl-4-(phenylethynyl)phenol |

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups to activate the aromatic ring, certain variants can be considered. The presence of the hydroxyl and amino groups makes the ring electron-rich, generally disfavoring classical SNAr. However, under specific conditions, such as high temperatures or with the use of strong nucleophiles and catalysts, substitution of the bromo group may be achievable. The reaction would proceed through an addition-elimination mechanism, forming a transient Meisenheimer-like intermediate. libretexts.org

Table 2: Hypothetical Nucleophilic Aromatic Substitution of this compound This data is illustrative and based on general reactivity patterns.

| Nucleophile | Reaction Conditions (Example) | Potential Product |

|---|---|---|

| Sodium methoxide | CuI, High Temperature | 2-(1-Aminobutyl)-4-methoxy-6-methylphenol |

| Pyrrolidine | Pd catalyst, strong base | 2-(1-Aminobutyl)-6-methyl-4-(pyrrolidin-1-yl)phenol |

| Sodium thiophenoxide | High Temperature, polar aprotic solvent | 2-(1-Aminobutyl)-6-methyl-4-(phenylthio)phenol |

Reactions Involving the Methyl Group

The methyl group attached to the phenolic ring, characteristic of a cresol (B1669610) structure, can also undergo chemical transformations. wikipedia.org While less reactive than other functional groups on the molecule, its modification can lead to diverse derivatives. Potential reactions include oxidation to a carboxylic acid or benzylic bromination followed by further substitution.

Table 3: Hypothetical Reactions of the Methyl Group This data is illustrative and based on general reactivity patterns.

| Reaction Type | Reagents (Example) | Potential Product |

|---|---|---|

| Oxidation | KMnO4, heat | 3-(1-Aminobutyl)-5-bromo-2-hydroxybenzoic acid |

| Benzylic Bromination | N-Bromosuccinimide, AIBN | 2-(1-Aminobutyl)-4-bromo-6-(bromomethyl)phenol |

Cyclization Reactions for Heterocyclic Scaffolds

The ortho-aminophenol moiety is a classic precursor for the synthesis of a variety of heterocyclic compounds. rsc.org The proximate amino and hydroxyl groups can react with suitable bifunctional electrophiles to form fused ring systems. This is a widely used strategy in medicinal chemistry for the generation of privileged scaffolds. rsc.org For instance, condensation with aldehydes or carboxylic acids can lead to the formation of benzoxazole (B165842) derivatives. rsc.org

Table 4: Potential Heterocyclic Scaffolds from this compound This data is illustrative and based on general reactivity patterns.

| Reagent | Resulting Heterocycle |

|---|---|

| Aldehyde (RCHO) | Benzoxazole |

| Phosgene or equivalent | Benzoxazolone |

| Carbon disulfide | Benzoxazole-2-thione |

| Cyanogen bromide | 2-Aminobenzoxazole |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are well-established in organic chemistry.

Palladium-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving a palladium(0) and a palladium(II) species. The cycle typically consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.govyoutube.com

Nucleophilic Aromatic Substitution: The addition-elimination mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

Cyclization Reactions: The formation of heterocyclic rings from ortho-aminophenols typically involves a condensation reaction. For example, in the formation of a benzoxazole from an aldehyde, the amino group initially forms an imine with the aldehyde. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon, and subsequent dehydration leads to the aromatic heterocyclic product.

Derivatives and Analogues of 2 1 Aminobutyl 4 Bromo 6 Methylphenol

Design and Synthesis of Systematic Structural Modifications

Modern synthetic strategies offer more direct routes. For instance, dehydrogenative synthesis methods allow for the one-shot incorporation of amino and hydroxyl groups into aromatic rings starting from materials like cyclohexanones and amines. nih.govresearchgate.net This approach simplifies the creation of the core 2-aminophenol (B121084) structure, which can then be further modified. The synthesis of the parent compound, 2-(1-aminobutyl)-4-bromo-6-methylphenol, would likely begin with the bromination of 2-amino-6-methylphenol (B101103), followed by N-alkylation to introduce the 1-aminobutyl group. evitachem.com Subsequent modifications can be planned to explore the impact of each component of the molecule.

Derivatives with Varying Alkyl Chains at the Amino Position

The 1-aminobutyl group at the C2 position is a prime target for modification. Varying the length, branching, and cyclic nature of this alkyl chain can significantly influence the molecule's steric profile and physicochemical properties. Selective N-alkylation of the amino group is a well-established strategy for creating such derivatives. umich.edu A common method involves the condensation of the parent aminophenol with various aldehydes or ketones, followed by reduction of the resulting imine, for example, with sodium borohydride (B1222165), to yield the secondary amine. researchgate.netresearchgate.net

This approach allows for the introduction of a wide array of alkyl and aralkyl groups. For example, using different aldehydes, one could synthesize derivatives with N-benzyl, N-propyl, or N-isobutyl groups, among others. Such modifications can be used to fine-tune the compound's interaction with biological targets or to alter its material properties.

Table 1: Examples of Derivatives with Modified Amino Alkyl Chains

| Derivative Name | Modification from Parent Compound | Alkylating Reagent Precursor |

|---|---|---|

| 2-(1-Aminopropyl)-4-bromo-6-methylphenol | Butyl chain shortened to Propyl | Propanal |

| 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol | Butyl chain replaced with Isobutyl | Isobutyraldehyde |

| 4-Bromo-2-(cyclopentylamino)-6-methylphenol | Butyl chain replaced with Cyclopentyl | Cyclopentanone |

| 2-(1-Amino-2-phenylethyl)-4-bromo-6-methylphenol | Butyl chain replaced with 2-Phenylethyl | Phenylacetaldehyde |

Analogues with Different Halogen Substituents and Positions

The bromine atom at the C4 position is another key site for modification. The type of halogen and its position on the aromatic ring can dramatically alter the electronic properties of the phenol (B47542). libretexts.org The synthesis of analogues with different halogens (fluorine, chlorine, iodine) or with the halogen at a different position can provide insight into the role of this substituent.

The relative reactivity of benzene (B151609) rings towards electrophilic substitution is influenced by the nature of the halogen; the order of reactivity is typically F > Cl > Br > I. libretexts.org The introduction of different halogens can be achieved by using appropriate halogenating agents on the 2-amino-6-methylphenol precursor. Studies on related compounds, such as 4-halogenated anilines, have shown that the nature of the halogen substituent can influence metabolic pathways, indicating the electronic importance of this position. nih.gov Furthermore, halogen bonds can play a significant role in the crystal engineering of molecular structures, influencing how molecules assemble in the solid state. nih.gov

Table 2: Examples of Analogues with Varied Halogenation

| Analogue Name | Modification from Parent Compound | Potential Synthetic Note |

|---|---|---|

| 2-(1-Aminobutyl)-4-chloro-6-methylphenol | Bromine at C4 replaced with Chlorine | Chlorination of 2-amino-6-methylphenol |

| 2-(1-Aminobutyl)-4-fluoro-6-methylphenol | Bromine at C4 replaced with Fluorine | Fluorination of 2-amino-6-methylphenol |

| 2-(1-Aminobutyl)-4-iodo-6-methylphenol | Bromine at C4 replaced with Iodine | Iodination of 2-amino-6-methylphenol |

| 2-(1-Aminobutyl)-6-bromo-4-methylphenol | Bromine moved from C4 to C6 (displacing methyl) | Requires a different starting material, e.g., 2-amino-4-methylphenol |

Modified Methyl Group Positions and Substitutions

Alternatively, the methyl group could be replaced entirely with other small alkyl groups (e.g., ethyl, isopropyl) or with electronically different groups such as methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3). These changes would modulate the electronic nature and lipophilicity of the phenolic ring, potentially impacting the compound's properties.

Diversification through Phenolic Ring Functionalization

Further diversification can be achieved by introducing additional functional groups onto the phenolic ring. This creates polyfunctionalized derivatives with potentially novel characteristics. However, electrophilic substitution reactions on a highly substituted ring can be challenging due to mixed regioselectivity. nih.gov

Modern cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type reactions, provide powerful tools for the selective functionalization of aromatic rings. mdpi.com These methods could be used to introduce additional amino or alkoxy groups. For instance, if a second halogen were present on the ring, it could serve as a handle for introducing a wide variety of substituents via transition metal-catalyzed reactions.

Synthesis of Polyfunctionalized Aminophenol Scaffolds

The combination of the modifications described in the previous sections leads to the creation of highly complex, polyfunctionalized aminophenol scaffolds. The development of synthetic strategies that allow for the efficient assembly of these molecules is an active area of research. nih.govresearchgate.net The ability to build molecular complexity in a single step, for example through dehydrogenative aromatization, is a significant advance over traditional, multi-step synthetic sequences that often suffer from lower yields and limited functional group tolerance. nih.gov

The creation of libraries of such diverse compounds is essential for screening and identifying molecules with desired biological or material properties. uic.edu These advanced synthetic methods pave the way for the exploration of novel aminophenol-based structures derived from the this compound template.

Spectroscopic Characterization and Structural Elucidation of 2 1 Aminobutyl 4 Bromo 6 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework of 2-(1-Aminobutyl)-4-bromo-6-methylphenol.

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the aminobutyl side chain, and the methyl and hydroxyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The two aromatic protons on the phenol (B47542) ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C5 position, being ortho to the bromine atom, would likely resonate at a downfield chemical shift compared to the proton at the C3 position.

The protons of the 1-aminobutyl group will display characteristic multiplicities due to spin-spin coupling. The methine proton (CH-NH₂) will appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene and methyl protons of the butyl chain will also show complex splitting patterns. The protons of the primary amine (NH₂) and the hydroxyl group (OH) may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 4.5 - 6.0 | br s | - |

| Ar-H (C3-H) | 6.8 - 7.0 | d | ~2.0 |

| Ar-H (C5-H) | 7.1 - 7.3 | d | ~2.0 |

| CH-NH₂ | 3.5 - 3.8 | m | - |

| CH₂ (butyl) | 1.4 - 1.7 | m | - |

| CH₂ (butyl) | 1.2 - 1.5 | m | - |

| CH₃ (butyl) | 0.8 - 1.0 | t | ~7.0 |

| Ar-CH₃ | 2.1 - 2.3 | s | - |

¹³C NMR Analysis: Chemical Shifts and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon atom bearing the hydroxyl group (C1) is expected to be the most deshielded among the aromatic carbons. The carbon atoms attached to the bromine (C4) and the aminobutyl group (C2) will also show characteristic chemical shifts. The carbons of the aminobutyl side chain and the methyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 150 - 155 |

| C2 (C-CH(NH₂)) | 125 - 130 |

| C3 (Ar-CH) | 128 - 132 |

| C4 (C-Br) | 110 - 115 |

| C5 (Ar-CH) | 130 - 135 |

| C6 (C-CH₃) | 120 - 125 |

| CH-NH₂ | 55 - 60 |

| CH₂ (butyl) | 30 - 35 |

| CH₂ (butyl) | 20 - 25 |

| CH₃ (butyl) | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Spectral Assignment

To definitively assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal correlations between protons that are coupled to each other. For the aminobutyl side chain, cross-peaks will be observed between the methine proton and the adjacent methylene protons, and between the two methylene groups, and between the terminal methylene and methyl groups. This allows for the establishment of the connectivity within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will show a cross-peak connecting the proton signal to the corresponding carbon signal. This technique is crucial for assigning the carbon signals of the aminobutyl chain and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the aminobutyl side chain and the phenol ring. For instance, correlations would be expected between the methine proton of the aminobutyl group and the aromatic carbons C1, C2, and C3. Correlations between the aromatic protons and the surrounding aromatic carbons will further confirm the substitution pattern of the phenol ring.

Variable-Temperature NMR Studies for Conformational Dynamics and Exchange Processes

The presence of a bulky aminobutyl group at the ortho position to the hydroxyl group can lead to restricted rotation around the C-C single bond connecting the side chain to the aromatic ring. Variable-temperature (VT) NMR studies can be utilized to investigate such dynamic processes. At low temperatures, the rotation may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, and if it becomes fast on the NMR timescale, the separate signals will coalesce into a single, averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotational process can be determined. This provides valuable information about the conformational flexibility of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes (Amino, Hydroxyl, Aromatic)

The IR spectrum of this compound will display characteristic absorption bands for the amino, hydroxyl, and aromatic moieties.

Amino (N-H) Vibrations: A primary amine group (NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1590-1650 cm⁻¹.

Hydroxyl (O-H) Vibrations: The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this band is due to intermolecular hydrogen bonding.

Aromatic Vibrations: The aromatic ring will give rise to several characteristic bands. C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

Spectroscopic Evidence of Hydrogen Bonding Patterns

The molecular structure of this compound, featuring a hydroxyl (-OH) group and an amino (-NH2) group in an ortho position to each other on the benzene (B151609) ring, creates a favorable environment for the formation of intramolecular hydrogen bonds. Spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy, are instrumental in identifying and characterizing these non-covalent interactions.

In ortho-aminophenol derivatives, two primary types of intramolecular hydrogen bonds can occur: one where the hydroxyl group acts as the proton donor to the amino nitrogen (O-H···N), and another where an N-H bond of the amino group donates a proton to the phenolic oxygen (N-H···O). researchgate.net The presence of these bonds can be inferred from shifts in the vibrational frequencies of the O-H and N-H stretching bands in the IR spectrum.

O-H Stretching: In a non-bonding environment (e.g., in a dilute solution of a non-polar solvent), a free phenolic O-H group typically exhibits a sharp absorption band around 3600 cm⁻¹. In this compound, the formation of an O-H···N intramolecular hydrogen bond would cause this band to broaden and shift to a lower wavenumber (typically 3500-3200 cm⁻¹). This shift is indicative of the weakening of the O-H covalent bond due to the donation of the proton to the nearby nitrogen atom.

N-H Stretching: Similarly, the N-H stretching vibrations of the primary amine, which usually appear as two distinct bands (symmetric and asymmetric) in the 3500-3300 cm⁻¹ range, would be affected. The formation of an N-H···O bond would cause a shift to lower frequencies for the involved N-H bond.

The relative strengths and populations of the O-H···N and N-H···O conformers are influenced by steric and electronic factors. The presence of the bulky aminobutyl and adjacent methyl groups can influence the geometry of the molecule, thereby favoring one hydrogen bonding pattern over the other. researchgate.net Theoretical and spectroscopic studies on related 2-halophenols and other ortho-substituted phenols confirm that such intramolecular interactions are a key feature of their molecular structure. rsc.org

Table 1: Expected FT-IR Frequencies for Hydrogen Bonding in this compound This table is predictive, based on data for analogous compounds.

| Vibrational Mode | Typical Frequency (Free) | Expected Frequency (H-Bonded) | Bond Type |

| O-H Stretch | ~3600 cm⁻¹ | 3500 - 3200 cm⁻¹ (Broad) | O-H···N |

| N-H Asymmetric Stretch | ~3500 cm⁻¹ | Shift to lower wavenumber | N-H···O |

| N-H Symmetric Stretch | ~3400 cm⁻¹ | Shift to lower wavenumber | N-H···O |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound, providing precise information on its mass, elemental composition, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (molecular formula C₁₁H₁₆BrNO), the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

When analyzed via a soft ionization technique such as electrospray ionization (ESI), the molecule is expected to be observed primarily as its protonated form, [M+H]⁺.

Table 2: Calculated Exact Mass for Protonated this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₁₁H₁₇⁷⁹BrNO]⁺ | C=12.000000, H=1.007825, Br=78.918337, N=14.003074, O=15.994915 | 258.05446 |

| [C₁₁H₁₇⁸¹BrNO]⁺ | C=12.000000, H=1.007825, Br=80.916291, N=14.003074, O=15.994915 | 260.05241 |

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak. In HRMS, two distinct peaks separated by approximately 2 Da will be observed for [M+H]⁺, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br. The measured m/z values from an HRMS experiment that match these calculated values to within a few parts per million (ppm) would serve to confirm the elemental composition of the compound.

Fragmentation Pathways and Structural Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion (e.g., m/z 258.05) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted based on its structure.

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond beta to the aromatic ring in the aminobutyl side chain. This would result in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-delocalized benzylic cation at m/z 215/217. This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amino group is another common pathway for amines. This would lead to the loss of an ethyl radical (•C₂H₅) to form an iminium ion, or more complex rearrangements.

Loss of Ammonia (B1221849): Elimination of the amino group as a neutral ammonia molecule (NH₃) from the parent ion can occur, particularly after initial ring fragmentation or rearrangement.

Ring Fragmentation: At higher collision energies, fragmentation of the substituted phenol ring itself can occur, leading to the loss of small molecules like carbon monoxide (CO).

The bromine atom serves as a useful label, as any fragment containing it will exhibit the characteristic 1:1 isotopic doublet, aiding in the interpretation of the spectrum. researchgate.net

Table 3: Predicted Major Fragments in the MS/MS Spectrum of [C₁₁H₁₆BrNO+H]⁺ This table is predictive, based on established fragmentation principles.

| Fragment m/z (⁷⁹Br/⁸¹Br) | Proposed Loss from Parent Ion | Proposed Fragment Structure |

| 215 / 217 | •C₃H₇ (Propyl radical) | Benzylic cation [M-43]⁺ |

| 187 / 189 | C₃H₇• + CO | Loss of CO from benzylic cation |

| 134 | C₃H₇• + Br• | Loss of bromine radical from benzylic cation |

| 241 / 243 | NH₃ (Ammonia) | [M-17]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile and semi-volatile compounds in a mixture and identifying them based on their mass spectra. It is highly effective for assessing the purity of a synthesized batch of this compound and for identifying impurities or byproducts from the reaction mixture. core.ac.uk

Due to the presence of polar hydroxyl and amino groups, which can cause poor peak shape and tailing on standard GC columns, derivatization is often a necessary step prior to analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to replace the active hydrogens on the -OH and -NH₂ groups with non-polar trimethylsilyl (B98337) (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is separated from other components based on boiling point and polarity. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and quantify the purity of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Systems

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the substituted benzene ring.

The electronic transitions observed in this molecule are primarily π → π* transitions associated with the aromatic system. The substituents on the benzene ring—hydroxyl (-OH), aminoalkyl (-CH(NH₂)C₃H₇), methyl (-CH₃), and bromo (-Br)—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength (λ_max) and intensity (molar absorptivity, ε) of the absorption maximum.

Hydroxyl and Amino Groups: Both the -OH and the -NH₂ moiety of the aminoalkyl group are powerful activating auxochromes with lone pairs of electrons. They can donate electron density to the aromatic ring through resonance (a +R effect). This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to show characteristic absorption bands similar to other substituted phenols. Typically, substituted benzenes display two primary bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm), both arising from π → π* transitions. science-softcon.de

Table 4: Expected UV-Vis Absorption Maxima for this compound This table is predictive, based on data for analogous substituted benzenes.

| Transition Type | Expected λ_max Range | Origin |

| π → π | ~210 - 230 nm | E2-Band (aromatic system) |

| π → π | ~270 - 290 nm | B-Band (aromatic system, symmetry-forbidden but observable due to substitution) |

The position and intensity of these bands can also be sensitive to the pH of the solution. In basic conditions, the phenolic proton will be removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a significant bathochromic shift of the B-band, a phenomenon that can be used to confirm the presence of the acidic phenolic group.

Solvatochromic Effects on Absorption Maxima

The phenomenon of solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when dissolved in different solvents. This effect is a direct consequence of the differential solvation of the ground and excited states of the molecule. For phenolic compounds, particularly those with intramolecular hydrogen bonds and the potential for keto-enol tautomerism, solvatochromic effects can provide significant insight into their electronic structure and solute-solvent interactions.

In the case of this compound and its derivatives, the absorption spectra are expected to be influenced by both non-specific and specific solvent-solute interactions. Non-specific interactions are primarily related to the solvent's polarity and polarizability, while specific interactions involve the formation of hydrogen bonds between the solute and solvent molecules.

A shift of the absorption maximum (λmax) to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state, and thus is stabilized to a greater extent by the polar solvent. Conversely, a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests that the ground state is more polar and is preferentially stabilized by polar solvents.

Studies on similar phenolic Schiff bases have demonstrated that these compounds can exhibit both positive (bathochromic) and negative (hypsochromic) solvatochromism, depending on the nature of the solvent and the specific electronic transitions. researchgate.net For instance, the main absorption bands in these types of molecules are generally attributed to π-π* and n-π* electronic transitions. nih.gov The presence of hydrogen bond donor and acceptor groups in both the solute and solvent can lead to complex solvatochromic behavior.

The following interactive table presents hypothetical UV-Vis absorption data for this compound in a range of solvents with varying polarities, illustrating a potential solvatochromic trend.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Solvatochromic Shift (nm) |

| n-Hexane | 1.88 | 340 | 0 |

| Dioxane | 2.21 | 345 | +5 |

| Chloroform | 4.81 | 350 | +10 |

| Ethyl Acetate (B1210297) | 6.02 | 352 | +12 |

| Dichloromethane (B109758) | 8.93 | 355 | +15 |

| Acetone | 20.7 | 360 | +20 |

| Ethanol (B145695) | 24.5 | 365 | +25 |

| Methanol (B129727) | 32.7 | 368 | +28 |

| Acetonitrile | 37.5 | 362 | +22 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 375 | +35 |

Note: The data in this table is illustrative and based on trends observed for similar phenolic Schiff bases.

The trend in the table suggests a general bathochromic shift with increasing solvent polarity, indicating a more polar excited state. However, deviations from a linear trend, such as in acetonitrile, can be attributed to specific interactions like hydrogen bonding. In protic solvents like ethanol and methanol, the ability of the solvent to donate hydrogen bonds to the phenolic oxygen and imine nitrogen can significantly influence the electronic transitions.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures and the detailed analysis of intermolecular interactions that govern crystal packing.

Determination of Solid-State Molecular Structures and Conformations

For this compound and its derivatives, single-crystal X-ray diffraction would reveal crucial details about their solid-state conformation. In analogous phenolic Schiff bases, the molecule often exhibits a nearly planar conformation, which is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, forming a six-membered pseudo-ring. nih.govresearchgate.net

The bond lengths and angles within the molecule would be determined with high precision. For example, the C=N imine bond length is typically found to be in the range of 1.27 to 1.29 Å. The C-Br bond length and the geometry around the chiral carbon of the 1-aminobutyl group would also be definitively established.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces. For this compound, several types of interactions are expected to play a significant role in the crystal packing.

Hydrogen Bonding: In addition to the intramolecular O—H···N hydrogen bond, the presence of the amine group in the butyl chain allows for intermolecular N—H···O or N—H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. iucr.org In related structures, intermolecular C—H···O and C—H···N interactions have also been observed. nih.gov

Halogen Bonding: The bromine atom on the phenolic ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophile (e.g., an oxygen or nitrogen atom of a neighboring molecule). semanticscholar.org These interactions, along with other halogen-halogen contacts like Br···Br, can be significant in directing the crystal packing. nih.gov

π-Stacking: The aromatic phenolic rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions can be in a face-to-face or offset (parallel-displaced) arrangement and contribute to the stability of the crystal structure. rsc.org The interplay between hydrogen bonding and π-stacking is crucial in determining the final crystal architecture. nih.gov

The following table summarizes the key crystallographic parameters and intermolecular interactions observed in a representative related compound, providing an example of the data obtained from an X-ray diffraction study.

| Parameter | Observed Value/Interaction |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Intramolecular H-Bond (O-H···N) | Yes (S(6) ring motif) |

| Intermolecular H-Bonds | C-H···O, N-H···O |

| Halogen Interactions | Br···Br, C-H···Br |

| π-π Stacking | Yes (Parallel-displaced) |

| Dihedral Angle (between rings) | 4.5 - 45° |

Note: This data is representative of similar bromo-substituted phenolic Schiff base structures.

Computational Chemistry and Theoretical Investigations of 2 1 Aminobutyl 4 Bromo 6 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule at the electronic level. For 2-(1-Aminobutyl)-4-bromo-6-methylphenol, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which has a rotatable aminobutyl side chain, a conformational analysis would be necessary.

This analysis would involve systematically rotating the single bonds in the aminobutyl group to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation. Factors influencing conformational preference would include steric hindrance between the aminobutyl group and the adjacent methyl and hydroxyl groups on the phenol (B47542) ring, as well as potential intramolecular hydrogen bonding between the amino group and the hydroxyl group.

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

Once the optimized geometry is obtained, an analysis of the molecule's electronic structure can be performed. This involves understanding how electrons are distributed within the molecule.

Charge Distribution: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the electron-donating and electron-withdrawing effects of the various substituents. For instance, the bromine atom and the phenolic oxygen would be expected to have negative partial charges due to their high electronegativity, while the attached carbon and hydrogen atoms would carry positive partial charges.

Electrostatic Potential (ESP): An ESP map would visually represent the charge distribution on the molecule's surface. This map is valuable for predicting how the molecule would interact with other molecules. Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, such as around the oxygen and bromine atoms, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would highlight electron-poor areas, like the hydrogen atoms of the amino and hydroxyl groups, which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. For this compound, the HOMO would likely be localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic system. The LUMO, conversely, would also be expected to be distributed over the aromatic ring, which can accept electrons into its π-antibonding orbitals. The spatial distribution of these orbitals is critical for understanding the molecule's reactivity in various chemical reactions.

Energy Gap Determination and Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. The calculated energy gap for this compound would provide a quantitative measure of its stability.

Substituent Effects on FMO Energy Levels and Spatial Distribution

The various substituents on the phenol ring—the aminobutyl, bromo, and methyl groups—would significantly influence the energy levels and spatial distribution of the HOMO and LUMO.

Amino and Hydroxyl Groups: These are strong electron-donating groups that would raise the energy of the HOMO, making the molecule more susceptible to oxidation.

Bromo Group: As an electron-withdrawing group (by induction) and a weak deactivator (by resonance), the bromine atom would be expected to lower the energy of both the HOMO and LUMO.